2-(Piperidin-4-yl)morpholine
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Overview
Description
2-(Piperidin-4-yl)morpholine is an organic compound that features a morpholine ring attached to a piperidine ring. This compound is part of a broader class of heterocyclic amines, which are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)morpholine typically involves the reaction of morpholine with a piperidine derivative. One common method is the hydrogenation of 1-benzyl-4-piperidone in the presence of morpholine, using a platinum or palladium catalyst under mild pressure conditions . This reaction yields this compound with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of efficient catalysts and optimized reaction parameters is crucial to achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Piperidin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used as a solvent and chemical intermediate.
Piperazine: A six-membered ring containing two nitrogen atoms, used in the synthesis of various drugs.
Uniqueness
2-(Piperidin-4-yl)morpholine is unique due to its dual-ring structure, which combines the properties of both piperidine and morpholine. This duality enhances its chemical reactivity and versatility, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-piperidin-4-ylmorpholine |
InChI |
InChI=1S/C9H18N2O/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h8-11H,1-7H2 |
InChI Key |
WHSSRCLCUZQZRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2CNCCO2 |
Origin of Product |
United States |
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